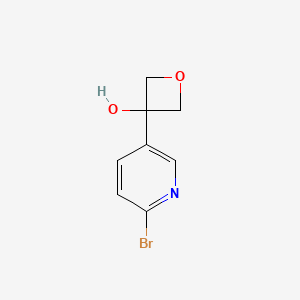

3-(6-Bromopyridin-3-yl)oxetan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

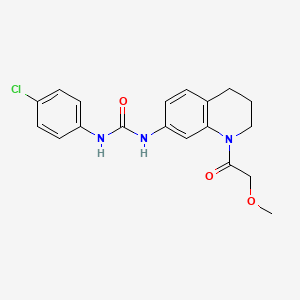

3-(6-Bromopyridin-3-yl)oxetan-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a heterocyclic organic compound that contains both a pyridine and an oxetane ring in its structure. The compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Scientific Research Applications

Nonpeptide Alphavbeta3 Antagonists for Osteoporosis Treatment

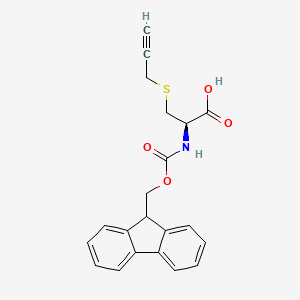

Research on nonpeptide alphavbeta3 antagonists, such as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, has shown potential for the prevention and treatment of osteoporosis. These compounds exhibit potent and selective antagonism of the alpha(v)beta(3) receptor, demonstrating efficacy in in vivo models of bone turnover and highlighting their promise for clinical development in osteoporosis treatment (J. Hutchinson et al., 2003).

Ligand Design for Biological Material Labeling

The development of ligands with 6-bromo-2,2'-bipyridine pendant arms for potential biological material labeling showcases the applicability of such compounds in designing preorganized ligands. These ligands have been synthesized and characterized, offering a foundation for further functionalization and utilization in biological studies (L. Charbonnière, N. Weibel, R. Ziessel, 2002).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of Schiff base compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, derived from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, offer insights into the structural properties and potential biological activities of these compounds. This research demonstrates the compound's significant antibacterial activities, underscoring its potential for therapeutic applications (Wang et al., 2008).

Oxetane Utilization in Drug Discovery

Oxetanes, such as those derived from oxetan-3-tert-butylsulfinimine, have been identified as valuable bioisosteres in drug discovery, replacing geminal dimethyl groups and carbonyl groups to improve aqueous solubility, lipophilicity, and metabolic stability. This research outlines a convenient approach to accessing structurally diverse 3-aminooxetanes, highlighting the oxetane ring's utility in medicinal chemistry (Philip J. Hamzik, Jason D. Brubaker, 2010).

Modification of Proteins with Oxetanes

The incorporation of oxetanes into proteins through chemoselective alkylation of cysteine presents a novel method for modifying proteins' physicochemical and biological properties. This technique has been demonstrated across a broad substrate scope, including proteins used as apoptotic markers and in drug formulation, as well as therapeutic antibodies. Such modifications hold promise for identifying next-generation peptide/protein therapeutics with improved properties (Omar Boutureira et al., 2017).

properties

IUPAC Name |

3-(6-bromopyridin-3-yl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-2-1-6(3-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFASCRHTCVFJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CN=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)

![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)

![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)